3-(3-Bromophenyl)-3-methylbutan-2-one
Description
3-(3-Bromophenyl)-3-methylbutan-2-one is a brominated aromatic ketone characterized by a 3-bromophenyl group attached to a branched aliphatic chain. This compound’s structure features a ketone group at the second carbon of a butan-2-one backbone, with a methyl group and a 3-bromophenyl substituent at the third carbon.
Properties
IUPAC Name |
3-(3-bromophenyl)-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(13)11(2,3)9-5-4-6-10(12)7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTZLYOWSOWOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the bromination of a precursor compound, such as 3-phenyl-3-methylbutan-2-one, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromophenyl)-3-methylbutan-2-one may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: The carbonyl group in the butanone structure can undergo oxidation to form carboxylic acids or reduction to form alcohols under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents in the presence of a base, such as potassium carbonate, under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives, depending on the nature of the substituent introduced.
Oxidation and Reduction: Products include carboxylic acids and alcohols, respectively.
Scientific Research Applications
3-(3-Bromophenyl)-3-methylbutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Halogen-Substituted Chalcones
Several halogenated chalcones synthesized via Claisen-Schmidt condensation (microwave-assisted) provide a basis for comparison:
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)
- Structure : Features a 3-bromophenyl group and a p-tolyl substituent linked by an α,β-unsaturated ketone.
- Cytotoxicity : IC50 = 422.22 ppm against MCF-7 breast cancer cells, indicating moderate activity .
- Synthesis : 62.32% yield via microwave irradiation .
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4)
Key Differences :
- The substituent on the second aromatic ring (p-tolyl vs. 4-isopropylphenyl) drastically affects cytotoxicity. Bulkier groups may improve target binding or membrane permeability.
- The α,β-unsaturated ketone in chalcones contributes to bioactivity, a feature absent in 3-(3-Bromophenyl)-3-methylbutan-2-one, which may explain lower inferred activity for the latter .
Sulfone-Containing Analog
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one
- Structure : Shares the butan-2-one backbone but replaces the bromophenyl group with a phenylsulfonyl moiety.
- Synthesis : Prepared via nucleophilic substitution of 1-bromo-3,3-dimethylbutan-2-one with benzenesulfinic acid (84.1% yield) .
- Relevance : The sulfone group enhances electrophilicity and stability, making it useful as a directing group in asymmetric catalysis. This contrasts with the bromophenyl group, which may participate in halogen bonding or act as a leaving group .
Complex Brominated Ketones
(2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-2,3,6,7-tetrahydrobenzofuran-4(5H)-one
- Structure : Incorporates the 3-bromophenyl group into a bicyclic benzofuran system with additional nitro and dimethyl substituents.
- Relevance : The rigid benzofuran scaffold and stereochemistry likely influence its biological activity and metabolic stability, though specific data are unavailable .
1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-methyl-1-butanone Structure: Features a dihalogenated (Br, Cl) aromatic ring with a hydroxyl group, increasing polarity compared to 3-(3-Bromophenyl)-3-methylbutan-2-one. Potential Applications: The hydroxyl group may facilitate hydrogen bonding in drug-receptor interactions .
Non-Brominated Ketones
3-Methylbutan-2-one
- Structure : A simple aliphatic ketone lacking aromatic or halogen substituents.
- Role in Food Chemistry: Formed during beer wort boiling via degradation of iso-alpha acids. Its concentration is influenced by hop polyphenols, highlighting the impact of substituents on reactivity and stability .
Structural and Functional Analysis Table
| Compound Name | Key Structural Features | Bioactivity (IC50) | Synthesis Yield | Key Applications/Notes |
|---|---|---|---|---|
| 3-(3-Bromophenyl)-3-methylbutan-2-one | Bromophenyl, methyl, ketone | Not reported | Not specified | Hypothesized intermediate |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) | α,β-unsaturated ketone, bromophenyl, p-tolyl | 422.22 ppm | 62.32% | Moderate cytotoxicity |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) | α,β-unsaturated ketone, bromophenyl, isopropyl | 22.41 ppm | 55.32% | High cytotoxicity |
| 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one | Sulfonyl, dimethyl, ketone | Not reported | 84.1% | Catalysis, directing group |
| 3-Methylbutan-2-one | Simple aliphatic ketone | Not applicable | Not applicable | Food flavoring, brewing byproduct |
Biological Activity
3-(3-Bromophenyl)-3-methylbutan-2-one, also known as a brominated ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromophenyl group that may influence its interaction with biological targets.
- Molecular Formula : C11H13BrO
- Molecular Weight : 241.13 g/mol
- CAS Number : 109757-55-3
Biological Activity Overview
Research indicates that 3-(3-Bromophenyl)-3-methylbutan-2-one exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. The following sections detail these activities based on diverse studies.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 3-(3-Bromophenyl)-3-methylbutan-2-one possess significant antimicrobial properties. The bromine atom in the structure enhances the compound's reactivity, potentially leading to increased efficacy against a range of pathogens.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of 3-(3-Bromophenyl)-3-methylbutan-2-one has been explored in various studies. Preliminary results indicate that it may inhibit the proliferation of cancer cells through several mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
The IC50 value was determined to be approximately 20 µM, indicating a dose-dependent response in inhibiting cell viability.
The mechanism by which 3-(3-Bromophenyl)-3-methylbutan-2-one exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell growth and proliferation.
- Receptor Interaction : It could bind to receptors on the cell surface, triggering pathways that lead to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(3-Bromophenyl)-3-methylbutan-2-one, it is useful to compare it with structurally similar compounds.
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| 3-(4-Bromophenyl)-2-butanone | Moderate | 30 µM |
| 4-(Bromophenyl)-1-butanone | Low | >50 µM |
| 3-(3-Bromophenyl)-3-methylbutan-2-one | High | 20 µM |
This comparison highlights the enhanced activity of 3-(3-Bromophenyl)-3-methylbutan-2-one relative to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
